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molecular formula C10H20O B1597998 2-Propylheptan-1-al CAS No. 76058-49-6

2-Propylheptan-1-al

Cat. No. B1597998
M. Wt: 156.26 g/mol
InChI Key: FEFNFOUJRMDJFO-UHFFFAOYSA-N
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Patent
US09328306B2

Procedure details

An autoclave was charged with 420 g of 2-propyl-2-heptenal and 4 g of a 5% Pd carbon powder (water content: 56%, manufactured by N.E. Chemcat Corporation), and the mixture was stirred at 75° C. for 1.5 hours under a hydrogen pressure of 1.5 MPa. The reaction product was filtered through a membrane filter (PTFE, 0.5 μm) to obtain 416 g of 2-propylheptanal.
Name
2-propyl-2-heptenal
Quantity
420 g
Type
reactant
Reaction Step One
Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4](=[CH:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH:5]=[O:6])[CH2:2][CH3:3]>[Pd].[C]>[CH2:1]([CH:4]([CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH:5]=[O:6])[CH2:2][CH3:3] |f:1.2|

Inputs

Step One
Name
2-propyl-2-heptenal
Quantity
420 g
Type
reactant
Smiles
C(CC)C(C=O)=CCCCC
Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd].[C]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 75° C. for 1.5 hours under a hydrogen pressure of 1.5 MPa
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction product was filtered through a membrane
FILTRATION
Type
FILTRATION
Details
filter (PTFE, 0.5 μm)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(CC)C(C=O)CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 416 g
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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